molecular formula C6H8O B3379419 1-Hexen-5-yn-3-ol CAS No. 1573-66-6

1-Hexen-5-yn-3-ol

Cat. No.: B3379419
CAS No.: 1573-66-6
M. Wt: 96.13 g/mol
InChI Key: KRJCNVHJONGZRE-UHFFFAOYSA-N
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Description

1-Hexen-5-yn-3-ol is an organic compound with the molecular formula C₆H₈O and a molecular weight of 96.1271 g/mol . It is characterized by the presence of both an alkene and an alkyne functional group, making it a versatile intermediate in organic synthesis.

Scientific Research Applications

1-Hexen-5-yn-3-ol has a wide range of applications in scientific research:

Safety and Hazards

According to the safety data sheet, 1-Hexen-5-yn-3-ol is a flammable liquid and vapor that causes severe skin burns and eye damage. It may also cause respiratory irritation . Protective measures include ensuring adequate ventilation, avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .

Preparation Methods

Chemical Reactions Analysis

1-Hexen-5-yn-3-ol undergoes a variety of chemical reactions due to its dual unsaturation. Some of the key reactions include:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Hexen-5-yn-3-ol involves its interaction with various molecular targets. For instance, its alkyne group can participate in click chemistry reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions and are used in bioconjugation and drug development .

Comparison with Similar Compounds

1-Hexen-5-yn-3-ol can be compared with other similar compounds such as 5-Hexen-1-yn-3-ol and 3-Hexyn-1-ol. While all these compounds contain both alkene and alkyne groups, their structural differences lead to variations in reactivity and applications. For example, 3-Hexyn-1-ol is commonly used in the synthesis of lactones and alkaloids, whereas this compound is more versatile in click chemistry applications .

Properties

IUPAC Name

hex-1-en-5-yn-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O/c1-3-5-6(7)4-2/h1,4,6-7H,2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRJCNVHJONGZRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(CC#C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10473948
Record name 1-Hexen-5-yn-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10473948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1573-66-6
Record name 1-Hexen-5-yn-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10473948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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